6-bromo-2-[(4-bromobenzyl)sulfanyl]-1H-benzimidazole
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Overview
Description
6-Bromo-2-[(4-bromobenzyl)sulfanyl]-1H-benzimidazole is a chemical compound known for its unique structure and potential applications in various fields of science. This compound features a benzimidazole core substituted with bromine atoms and a sulfanyl group attached to a bromobenzyl moiety. Its molecular formula is C14H10Br2N2S.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-[(4-bromobenzyl)sulfanyl]-1H-benzimidazole typically involves multi-step organic reactions. One common method includes the reaction of 4-bromobenzyl chloride with 2-mercaptobenzimidazole in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-[(4-bromobenzyl)sulfanyl]-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromine atoms can be reduced to hydrogen using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: De-brominated benzimidazole derivatives.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
6-Bromo-2-[(4-bromobenzyl)sulfanyl]-1H-benzimidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action of 6-bromo-2-[(4-bromobenzyl)sulfanyl]-1H-benzimidazole is not fully understood. it is believed to interact with specific molecular targets and pathways, leading to its observed biological effects. For example, its antimicrobial activity may be due to the disruption of bacterial cell membranes or inhibition of key enzymes involved in microbial metabolism .
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Bromobenzyl)sulfanyl]-3-(4-methylphenyl)-5,6,7,8-tetrahydro 1benzothieno[2,3-d]pyrimidin-4(3H)-one : Contains a similar sulfanyl group attached to a different core structure .
6-Bromo-2-(4-chlorophenyl)-1H-benzimidazole: Similar structure with a chlorophenyl group instead of a bromobenzyl group.
Uniqueness
6-Bromo-2-[(4-bromobenzyl)sulfanyl]-1H-benzimidazole is unique due to its specific substitution pattern and the presence of both bromine and sulfanyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C14H10Br2N2S |
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Molecular Weight |
398.1 g/mol |
IUPAC Name |
6-bromo-2-[(4-bromophenyl)methylsulfanyl]-1H-benzimidazole |
InChI |
InChI=1S/C14H10Br2N2S/c15-10-3-1-9(2-4-10)8-19-14-17-12-6-5-11(16)7-13(12)18-14/h1-7H,8H2,(H,17,18) |
InChI Key |
OEBUSIYCCLXWRN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NC3=C(N2)C=C(C=C3)Br)Br |
Origin of Product |
United States |
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